2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride
Description
Properties
CAS No. |
835612-27-6 |
|---|---|
Molecular Formula |
C16H20ClNO3 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-17-7-8-20-16(18,11-17)14-5-3-13-10-15(19-2)6-4-12(13)9-14;/h3-6,9-10,18H,7-8,11H2,1-2H3;1H |
InChI Key |
ZKKUMSXBHVKFMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC3=C(C=C2)C=C(C=C3)OC)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride typically involves the reaction of 6-methoxy-2-naphthol with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydro derivatives, and substituted naphthalenes.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
- Mechanism of Action : The morpholine group may influence neurotransmitter systems, while the naphthalene structure could enhance lipophilicity, aiding in membrane penetration.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties.
- Case Study : A study on related compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL.
Antitumor Activity
The compound's structural features suggest potential antitumor effects.
- Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Escherichia coli | < 0.25 | Effective against biofilm |
| Antitumor | HT29 | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by structural features |
Synthesis and Characterization
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride involves multi-step organic reactions, typically starting from commercially available naphthalene derivatives and morpholine precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of naphthalene-morpholine hybrids. Key structural analogues include:
Key Observations :
- The target compound’s hydroxylated morpholine ring distinguishes it from simpler morpholine derivatives (e.g., 2-morpholinoacetic acid hydrochloride) .
- Compared to (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine hydrochloride, the additional methyl and hydroxyl groups in the morpholine ring may modulate lipophilicity and receptor binding .
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral morpholine derivatives (e.g., 2-(naphthalen-1-yl)acetamide) .
- Chirality : The stereochemistry at the morpholine C2 position (shared with naproxen derivatives) may influence enantioselective interactions, as seen in (R)-configured NSAIDs .
Biological Activity
2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol; hydrochloride (CAS Number: 835612-27-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 305.79 g/mol
- Solubility : Soluble in water and organic solvents.
The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit:
- Antioxidant Activity : The methoxy group on the naphthalene ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Profiles
The biological activity profiles of 2-(6-Methoxynaphthalen-2-yl)-4-methylmorpholin-2-ol; hydrochloride have been assessed through various in vitro and in vivo studies. Below is a summary of key findings:
Case Studies
-
Cytotoxic Effects on Cancer Cells :
A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.- Cell Lines Used : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 15 µM
- HT-29: 20 µM
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Neuroprotective Effects :
Another study evaluated the neuroprotective properties against oxidative stress-induced neuronal damage. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.- Model Used : SH-SY5Y neuronal cells exposed to hydrogen peroxide.
- Findings : The compound reduced ROS levels by 40% compared to control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
